2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide
Description
The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide features a bicyclo[2.2.1]hept-5-en-2-ylmethyl group attached to an acetamide nitrogen, with an indole moiety substituted at the 1-position by a 4-acetylamino group.
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(2-bicyclo[2.2.1]hept-5-enylmethyl)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-13(24)22-18-3-2-4-19-17(18)7-8-23(19)12-20(25)21-11-16-10-14-5-6-15(16)9-14/h2-8,14-16H,9-12H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
GJGLQCATHSKGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the acetylamino group. The bicyclic structure is then incorporated through a series of reactions involving cycloaddition and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification methods, and the minimization of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetylamino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylamino group may enhance the compound’s binding affinity and specificity. The bicyclic structure can influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Structural Features
The target compound shares key features with several analogs:
- Indole-acetamide backbone: Common in compounds like Y041-6230 (–15) and BG-Nor2 ().
- Bicyclo[2.2.1]hept-5-en-2-yl groups: Present in BG-Nor2, CA-Nor2 (), and derivatives in .
- Substituent variations : The bicyclo group distinguishes it from sulfur-containing analogs (e.g., Y041-6230’s phenylsulfanylethyl group) .
Table 1: Structural Comparison
Physicochemical Properties
Molecular Weight and Polarity
Spectroscopic Data
- HRMS: BG-Nor2 and CA-Nor2 show precise mass matches (e.g., 354.1423 observed vs. 354.1421 calculated) .
- NMR: Bicyclo protons in CA-Nor2 appear as distinct multiplets (δ 1.2–3.0 ppm), consistent with rigid bicyclic systems .
Protein Labeling Potential
Conformational Rigidity
The bicyclo group in the target compound likely enhances binding specificity compared to flexible chains in analogs like Y041-6230. This rigidity mimics natural ligands in enzyme active sites, as seen in ’s derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
